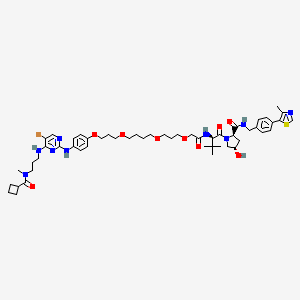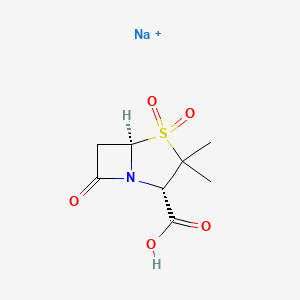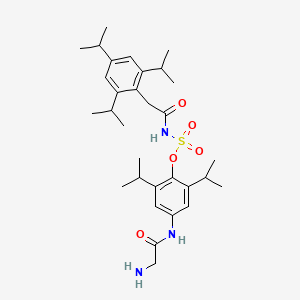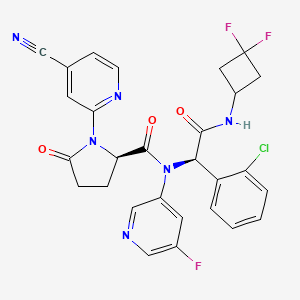
Tbk1 protac 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tbk1 protac 1 is a potent degrader of TANK-binding kinase 1 (TBK1), a serine/threonine kinase involved in various cellular processes, including inflammation, immune response, and cancer progression. This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of target proteins by the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tbk1 protac 1 involves the conjugation of a ligand for TBK1 with a ligand for an E3 ubiquitin ligase, typically von Hippel-Lindau (VHL) protein, through a linker. The synthetic route includes multiple steps:
Ligand Synthesis: The TBK1-targeting ligand and the VHL ligand are synthesized separately.
Linker Attachment: A suitable linker is attached to the TBK1 ligand.
Conjugation: The linker-TBK1 ligand is then conjugated to the VHL ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反应分析
Types of Reactions
Tbk1 protac 1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety.
Reduction: Reduction reactions may occur at the TBK1 ligand.
Substitution: Substitution reactions can modify the functional groups on the ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the functional group being substituted, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions are typically modified versions of this compound, with changes in functional groups that can alter its activity and specificity .
科学研究应用
Tbk1 protac 1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein degradation mechanisms.
Biology: Helps in understanding the role of TBK1 in cellular processes.
Medicine: Investigated for its potential in treating diseases such as cancer and autoimmune disorders by degrading TBK1.
Industry: Utilized in drug discovery and development for targeted protein degradation therapies.
作用机制
Tbk1 protac 1 exerts its effects by binding to TBK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome. The degradation of TBK1 disrupts its signaling pathways, leading to reduced inflammation and tumor growth .
相似化合物的比较
Similar Compounds
Tbk1 protac 3i: Another potent TBK1 degrader with similar selectivity and mechanism of action.
IKKε PROTAC: Targets IKKε, a kinase closely related to TBK1, for degradation.
Uniqueness
Tbk1 protac 1 is unique due to its high selectivity for TBK1 over other kinases, making it a valuable tool for studying TBK1-specific pathways and potential therapeutic applications .
属性
分子式 |
C53H74BrN9O9S |
|---|---|
分子量 |
1093.2 g/mol |
IUPAC 名称 |
(2R,4S)-1-[(2R)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m0/s1 |
InChI 键 |
QMGHHBHPDDAGGO-MJMCVWLSSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)

![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)


![(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate](/img/structure/B11933934.png)
![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)


